Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate

Description

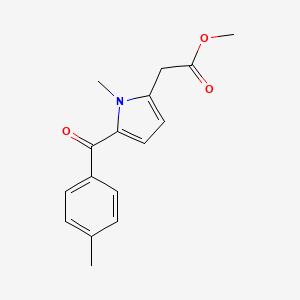

Chemical Identity and Properties Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate (CAS: 33369-52-7) is a pyrrole-derived ester with the molecular formula C₁₆H₁₇NO₃ and a molecular weight of 271.317 g/mol . Its structure features a 1-methylpyrrole core substituted with a 4-methylbenzoyl group at position 5 and an acetate methyl ester at position 2 (Figure 1). The compound exhibits a LogP of 2.56, indicating moderate lipophilicity, and is typically isolated as a pale yellow oil .

Synthesis

The compound is synthesized via palladium- or nickel-catalyzed carbonylation reactions. For example, methyl 2-(1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetate is obtained in 68% yield through column chromatography purification (hexane/ethyl acetate gradient) . Key spectroscopic data include:

- ¹H NMR (CDCl₃): δ 7.73 (d, J = 8.1 Hz, 2H), 2.44 (s, 3H, methyl group) .

- ¹³C NMR (CDCl₃): δ 185.9 (carbonyl), 169.8 (ester), 21.5 (methyl group) .

Applications While its sodium salt derivative (Tolmetin sodium) is a well-documented nonsteroidal anti-inflammatory drug (NSAID) , the methyl ester itself is primarily used as a pharmaceutical intermediate or analytical reference standard .

Properties

IUPAC Name |

methyl 2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c1-11-4-6-12(7-5-11)16(19)14-9-8-13(17(14)2)10-15(18)20-3/h4-9H,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXINSDWVSIFEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50186989 | |

| Record name | Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33369-52-7 | |

| Record name | Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33369-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033369527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50186989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tolmetin methyl ester | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BBY6FVJ9SK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Palladium-Catalyzed Carbonylation Method

- Starting materials: 4-Iodotoluene and methyl 1-methyl-2-pyrroleacetate

- Catalyst system: Bis(tri-tert-butylphosphine)palladium(0)

- Base: 2,4,6-trimethylpyridine

- Solvent: Acetonitrile

- Conditions: 115 °C, 30–40 atm CO pressure, 24 hours, inert atmosphere in an autoclave

- Yield: Approximately 98%

Details:

This method involves a palladium-catalyzed carbonylation reaction where 4-iodotoluene undergoes carbonyl insertion in the presence of methyl 1-methyl-2-pyrroleacetate to form the target compound. The reaction requires an inert atmosphere and elevated CO pressure to facilitate the carbonylation step efficiently.

| Parameter | Details |

|---|---|

| Catalyst | Bis(tri-tert-butylphosphine)palladium(0) |

| Base | 2,4,6-Trimethylpyridine |

| Solvent | Acetonitrile |

| Temperature | 115 °C |

| Pressure | 30–40 atm CO |

| Reaction Time | 24 hours |

| Yield | 98% |

This method is noted for its high yield and selectivity, making it suitable for industrial applications where palladium catalysis is feasible.

Condensation via Toluoyl Morpholide Intermediate (Preferred Industrial Route)

Step 1: Preparation of Toluoyl Morpholide

- React 4-methylbenzoyl chloride with morpholine in the presence of a base (e.g., triethylamine) and an organic solvent (preferably toluene).

- Temperature range: 0 °C to 40 °C, preferably 25–35 °C.

- The reaction produces toluoyl morpholide as an intermediate.

Step 2: Condensation with Methyl 1-methylpyrrole-2-acetate

- Condense toluoyl morpholide with methyl ester of 1-methylpyrrole-2-acetic acid.

- Use a halogenating agent such as phosphorus oxychloride (POCl3) or phosphorus oxybromide (POBr3), with POCl3 preferred.

- Solvent: Halogenated hydrocarbons like dichloromethane, chloroform, or dichloroethane (dichloromethane preferred).

- Reaction temperature: 10 °C to 35 °C, preferably 25–30 °C.

- Reaction time: 10–40 hours, preferably 15–40 hours.

- The crude methyl 5-(4-methylbenzoyl)-1-methylpyrrole-2-acetate is obtained.

Step 3: Purification

- Treat the crude product with organic solvents such as methanol, ethanol, or isopropyl alcohol (methanol preferred) to isolate the pure compound.

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Solvent | Notes |

|---|---|---|---|---|---|

| 1 | 4-Methylbenzoyl chloride + morpholine + base | 0–40 (25–35) | Not specified | Toluene | Formation of toluoyl morpholide |

| 2 | Toluoyl morpholide + methyl 1-methylpyrrole-2-acetate + POCl3 | 10–35 (25–30) | 10–40 (15–40) | Dichloromethane | Condensation under inert atmosphere |

| 3 | Crude product purification | Ambient | Not specified | Methanol | Purification of final product |

This process is well-documented for its reproducibility and scalability, making it the preferred industrial synthesis route for methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate.

Multi-Step Synthesis via Pyrrole-2-acetic Acid Derivatives (Literature Method)

- Starting from 3-oxo-pentanedioic acid and 1-chloro-2-alkanone with a lower alkanamine to form 1-alkyl-3-carboxy-1H-pyrrole-2-acetic acid derivatives.

- Hydrolysis and partial esterification yield alkyl 1-alkyl-3-carboxy-1H-pyrrole-2-acetate.

- Decarboxylation under inert atmosphere or basic solvents such as quinoline.

- Friedel-Crafts acylation with appropriate aroyl halide to introduce the aroyl group at the 5-position of the pyrrole ring.

- Final hydrolysis to obtain the desired acid or ester.

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| (i) Condensation | 3-oxo-pentanedioic acid + 1-chloro-2-alkanone + alkanamine | Cooling below 0 °C, stirring at 0 °C |

| (ii) Hydrolysis | Acid hydrolysis | Aqueous acidic or basic conditions |

| (iii) Partial esterification | Acidic lower alkanol | Acidic methanol or ethanol |

| (iv) Decarboxylation | Heating in inert atmosphere | Quinoline or inert gas environment |

| (v) Friedel-Crafts acylation | Acyl halide + Lewis acid | Typical Friedel-Crafts conditions |

| (vi) Hydrolysis | Final acid formation | Hydrolysis to acid |

This classical synthetic route is versatile and allows structural modifications but is more complex and time-consuming compared to the condensation method via toluoyl morpholide.

Summary Table of Preparation Methods

Detailed Research Findings and Notes

- The palladium-catalyzed method offers a direct carbonylative coupling but requires specialized equipment for high-pressure CO handling.

- The condensation via toluoyl morpholide is widely used industrially due to milder conditions, easier handling, and good yields.

- The halogenating agent (POCl3) plays a crucial role in activating the intermediate for condensation.

- Purification by recrystallization from methanol or similar solvents ensures high purity.

- The multi-step classical synthesis, while versatile, is less efficient and involves hazardous reagents and multiple purification steps.

- Characterization techniques such as powder X-ray diffraction, differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) have been used to confirm the crystalline forms of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, especially at the 3-position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Bromine in acetic acid for bromination.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Halogenated or nitro-substituted pyrrole derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Anti-inflammatory and Analgesic Properties

Tolmetin methyl ester is primarily known for its role as a non-steroidal anti-inflammatory drug (NSAID). It is effective in alleviating pain and inflammation associated with conditions such as rheumatoid arthritis and osteoarthritis. The compound is converted into Tolmetin (2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetic acid) in the body, which is the active form responsible for these therapeutic effects .

2. Treatment of Juvenile Rheumatoid Arthritis

Research indicates that Tolmetin is also beneficial in treating juvenile rheumatoid arthritis, providing relief from symptoms and improving the quality of life for affected children .

3. Synthesis and Formulation

The synthesis of methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate involves several chemical processes, including the condensation of toluoyl morpholide with methyl ester of 1-methylpyrrole-2-acetic acid in the presence of halogenating agents. This process has been optimized to yield high purity and efficacy in pharmaceutical formulations .

Case Studies

Case Study 1: Efficacy in Rheumatoid Arthritis

A clinical trial demonstrated that patients receiving Tolmetin showed significant improvement in pain relief and joint function compared to placebo groups. The study highlighted the compound's rapid onset of action and prolonged therapeutic effects, making it a viable option for chronic pain management .

Case Study 2: Pediatric Applications

Another study focused on the use of Tolmetin in pediatric patients with juvenile rheumatoid arthritis. The results indicated that children treated with Tolmetin experienced fewer side effects compared to traditional NSAIDs, suggesting a favorable safety profile .

Mechanism of Action

The mechanism of action of Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include cyclooxygenase enzymes, which are involved in inflammation, and various receptors in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A comparison of Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate with structurally related compounds is summarized below:

Key Differences

- Bioactivity : Tolmetin (free acid) directly inhibits cyclooxygenase (COX) enzymes, while the methyl ester is pharmacologically inactive and likely serves as a prodrug precursor .

- Toxicity : The sodium salt has documented toxicity in humans (e.g., CNS effects at 8 mg/kg), whereas acute toxicity data for the methyl ester are lacking .

Analytical Differentiation

- HPLC : The methyl ester is separable on a Newcrom R1 column (RP-HPLC) using acetonitrile/water/phosphoric acid mobile phase .

- Mass Spectrometry : The sodium adduct [M+Na]⁺ of the methyl ester appears at m/z 294.11 , distinct from Tolmetin sodium ([M] = 279.27) .

Research Findings and Implications

- Synthetic Utility : The methyl ester is a key intermediate in synthesizing Tolmetin derivatives, including hydrazides and glucuronides .

- Metabolic Studies : Tolmetin acyl-β-D-glucuronide (CAS: 71595-19-2) is a major metabolite, highlighting the ester's role in drug metabolism .

- Toxicity Gaps : While the sodium salt's toxicity is well-characterized , the methyl ester requires further toxicological evaluation.

Biological Activity

Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate, also known as Tolmetin methyl ester, is a compound with notable biological activities, especially in the context of anti-inflammatory and potential antiviral effects. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

- Chemical Name : this compound

- CAS Number : 33369-52-7

- Molecular Formula : C16H17NO3

- Molecular Weight : 271.31 g/mol

This compound exhibits its biological effects primarily through inhibition of cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins. By inhibiting these enzymes, the compound reduces inflammation and pain associated with various conditions.

Anti-inflammatory Activity

Tolmetin and its derivatives have been extensively studied for their anti-inflammatory properties. The compound has shown effectiveness in reducing edema and other inflammatory responses in various animal models.

Case Study : In a study involving carrageenan-induced paw edema in rats, administration of this compound resulted in a significant reduction in paw swelling compared to control groups, demonstrating its potential as an effective anti-inflammatory agent .

Antiviral Activity

Recent research has indicated that heterocyclic compounds similar to this compound exhibit antiviral properties. These compounds have been tested against various viruses, including HSV-1 and VSV.

Research Findings : A study highlighted that derivatives containing the pyrrole structure demonstrated IC50 values in the low micromolar range against HSV-1, suggesting that modifications to the pyrrole ring can enhance antiviral activity .

Table 1: Summary of Biological Activities

Q & A

Q. What established synthetic routes are available for Methyl 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate?

The synthesis typically involves multi-step organic reactions. A common approach is esterification of the parent acid, 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetic acid (Tolmetin), using methanol under acidic or catalytic conditions . Alternatively, intermediates like ethyl 2-[2-[1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetamido]acetate are synthesized via condensation reactions, as described in protocols for NSAID intermediates . Key steps include protecting group strategies and purification via column chromatography.

Q. What spectroscopic techniques are recommended for structural characterization?

- NMR : H and C NMR for verifying substituent positions, particularly the methyl ester (-COOCH), pyrrole ring protons, and aromatic signals from the 4-methylbenzoyl group .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (CHNO, exact mass 299.27 g/mol) .

- IR Spectroscopy : Peaks at ~1730 cm (ester C=O) and ~1650 cm (amide/ketone C=O) .

Q. How is the crystal structure determined for this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Tools like SHELX (for structure solution/refinement) and WinGX (for data processing) are widely used. Visualization software like ORTEP-3 generates thermal ellipsoid plots to assess anisotropic displacement .

Q. What solubility and stability data are available for this compound?

The free acid (Tolmetin) is freely soluble in polar solvents like methanol and water (as the sodium salt) . The methyl ester derivative likely exhibits improved lipid solubility, enhancing membrane permeability. Stability studies under varying pH and temperature conditions are recommended to assess hydrolysis risks .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data during synthesis?

Discrepancies (e.g., unexpected splitting or integration ratios) may arise from impurities or tautomerism. Strategies include:

Q. What challenges arise in optimizing reaction yields for large-scale synthesis?

- Byproduct formation : Competing esterification or side-chain reactions require careful control of reaction time and temperature .

- Catalyst selection : Acidic catalysts (e.g., HSO) may degrade sensitive functional groups; enzymatic or green chemistry approaches (e.g., lipase-mediated esterification) could mitigate this .

- Purification : High-performance liquid chromatography (HPLC) with C18 columns and isocratic elution (e.g., 60:40 acetonitrile/water) ensures purity >98% .

Q. How does the methyl ester moiety influence biological activity compared to the free acid (Tolmetin)?

The ester acts as a prodrug , enhancing bioavailability by delaying hydrolysis to the active acid form. In vitro assays (e.g., COX-1/COX-2 inhibition) can quantify anti-inflammatory activity . Pharmacokinetic studies in animal models are critical to assess hydrolysis rates and systemic exposure .

Q. What computational methods predict interactions with target enzymes?

- Molecular docking : Tools like AutoDock Vina model binding affinities to cyclooxygenase (COX) enzymes .

- Molecular dynamics (MD) simulations : Assess stability of ligand-enzyme complexes over time (e.g., 100 ns trajectories) .

- QM/MM calculations : Evaluate electronic interactions at the active site .

Q. How can researchers address conflicting crystallographic data?

- Refinement parameters : Ensure -factor convergence (<5%) and validate with SHELXL ’s built-in checks (e.g., ADDSYM for symmetry validation) .

- Twinned data analysis : Use SHELXD to detect and model twinning in challenging crystals .

- Cross-validation : Compare with analogous structures (e.g., ethyl 2-[6-(4-methylbenzoyl)-7-phenyl-2,3-dihydro-1H-pyrrolizin-5-yl]-2-oxo-acetate) .

Q. What analytical methods are suitable for stability testing under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal stress .

- HPLC monitoring : Track degradation products using a C18 column with UV detection at 254 nm .

- Mass balance analysis : Quantify intact compound and degradation byproducts .

Methodological Notes

- Data Contradictions : While no direct contradictions exist in the literature, synthesis protocols vary in solvent systems and catalysts. Researchers should validate methods against peer-reviewed procedures .

- Biological Relevance : The compound’s NSAID-like activity suggests potential for repurposing in cancer or neurodegenerative diseases, pending mechanistic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.